2-Chloro-5-methylthiazole-4-carboxylic acid 2-Chloro-5-methylthiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1194374-24-7
VCID: VC3418160
InChI: InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)
SMILES: CC1=C(N=C(S1)Cl)C(=O)O
Molecular Formula: C5H4ClNO2S
Molecular Weight: 177.61 g/mol

2-Chloro-5-methylthiazole-4-carboxylic acid

CAS No.: 1194374-24-7

Cat. No.: VC3418160

Molecular Formula: C5H4ClNO2S

Molecular Weight: 177.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-methylthiazole-4-carboxylic acid - 1194374-24-7

Specification

CAS No. 1194374-24-7
Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
IUPAC Name 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)
Standard InChI Key XQOVYTYVLXOMPR-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)Cl)C(=O)O
Canonical SMILES CC1=C(N=C(S1)Cl)C(=O)O

Introduction

Structural Characteristics

Molecular Structure

2-Chloro-5-methylthiazole-4-carboxylic acid consists of a five-membered heterocyclic thiazole ring containing nitrogen and sulfur atoms. The molecule is characterized by specific functional groups strategically positioned around this core structure:

  • Chlorine substituent at position 2

  • Methyl group at position 5

  • Carboxylic acid group at position 4

The compound has the molecular formula C5H4ClNO2S with a molecular weight of 177.61 g/mol . The systematic IUPAC name is 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid .

Chemical Identifiers

Various chemical identification systems provide unique identifiers for this compound:

  • CAS Number: 1194374-24-7

  • SMILES Notation: CC1=C(N=C(S1)Cl)C(=O)O

  • InChI: InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)

  • InChIKey: XQOVYTYVLXOMPR-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Chloro-5-methylthiazole-4-carboxylic acid are important for understanding its behavior in various applications:

PropertyValueNote
Physical StateSolidAt room temperature
Boiling Point364.4±34.0 °CPredicted value
Density1.573±0.06 g/cm³Predicted value
Molecular Weight177.61 g/molCalculated
pKa2.81±0.32Predicted value

Spectroscopic Data

Collision cross section (CCS) data provides valuable information about the compound's molecular structure and interaction behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺177.97241133.2
[M+Na]⁺199.95435144.7
[M+NH4]⁺194.99895141.4
[M+K]⁺215.92829139.5
[M-H]⁻175.95785133.2
[M+Na-2H]⁻197.93980137.0
[M]⁺176.96458135.3
[M]⁻176.96568135.3

This data is particularly useful for analytical identification and characterization of the compound in mass spectrometry applications .

Synthesis and Applications

Synthetic Methods

The synthesis of 2-Chloro-5-methylthiazole-4-carboxylic acid typically involves multiple steps starting from simpler thiazole derivatives:

  • Starting with a thiazole precursor

  • Introduction of chlorine at position 2 through chlorination reactions

  • Addition of methyl group at position 5

  • Introduction or modification of the carboxylic acid group at position 4

The specific synthetic pathways may vary depending on available starting materials and desired purity.

Research Applications

2-Chloro-5-methylthiazole-4-carboxylic acid serves several important functions in chemical research:

  • It functions as an intermediate in organic synthesis for developing more complex molecules.

  • The compound has potential applications in pharmaceutical research, particularly in medicinal chemistry for drug development.

  • Thiazole derivatives, including this compound, have shown promise as enzyme inhibitors involved in various disease pathways.

  • The compound may be used in the development of structural analogs for existing drugs, as suggested by related research on thiazole derivatives .

Stock Solution Preparation

For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of different concentrations:

Solution ConcentrationSolution Volume for 1 mgSolution Volume for 5 mgSolution Volume for 10 mg
1 mM5.6303 mL28.1516 mL56.3031 mL
5 mM1.1261 mL5.6303 mL11.2606 mL
10 mM0.563 mL2.8152 mL5.6303 mL

This information is valuable for researchers working with the compound in laboratory settings .

SupplierProduct NumberPurityPackage SizePrice (as of April 2025)
TRCC602278Not specified500 mg$130
Apollo ScientificOR926189-1G95%1 g€68.3 / £61.6
GlpBioGF36283>98%Not specifiedNot specified
Vulcan ChemVC3418160Not specifiedNot specifiedNot specified

These offerings provide researchers with options based on their purity requirements and budget considerations .

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